molecular formula C11H9F3N2S B1406067 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine CAS No. 1225654-34-1

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

Cat. No.: B1406067
CAS No.: 1225654-34-1
M. Wt: 258.26 g/mol
InChI Key: TVKOPTXEGRCTEP-UHFFFAOYSA-N
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Description

Chemical Structure:
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a thiazole derivative featuring a methyl group at position 5, a 3-trifluoromethylphenyl substituent at position 4, and an amine group at position 2. Its molecular formula is C₁₁H₉F₃N₂S, with a molecular weight of 258.26 g/mol (estimated based on analogs in and ).

Significance:
The trifluoromethyl (CF₃) group is a common pharmacophore due to its electron-withdrawing properties and metabolic stability. The thiazole core is prevalent in bioactive molecules, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions .

Properties

IUPAC Name

5-methyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-3-2-4-8(5-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKOPTXEGRCTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl-phenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-trifluoromethyl-benzaldehyde with thiosemicarbazide can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it versatile for further chemical modifications.

Biology

The compound is under investigation for its biological activities , particularly:

  • Antimicrobial Activity : Thiazole derivatives have shown significant effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies indicate that this compound may possess similar antimicrobial properties, with research highlighting sub-micromolar minimum inhibitory concentrations (MIC) against resistant strains.
  • Anticancer Activity : Research has demonstrated that this compound can inhibit specific cancer cell lines. For instance, it has shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

Due to its enhanced metabolic stability and bioavailability, this compound is being explored as a potential pharmaceutical agent . Its ability to interact with biological targets suggests applications in drug development aimed at treating infections and cancers.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In comparative studies assessing cytotoxic effects on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. It was particularly effective against A549 (lung cancer) and MCF7 (breast cancer) cell lines.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences Biological Implications References
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine C₁₁H₉F₃N₂S 258.26 4-(3-CF₃-phenyl), 5-methyl Reference compound Potential enzyme inhibition due to CF₃ group; moderate lipophilicity
5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine C₁₁H₉F₃N₂S 258.26 4-(2-CF₃-phenyl), 5-methyl CF₃ group at ortho position on phenyl ring Steric hindrance may reduce binding affinity; altered electronic effects
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine C₁₁H₉F₃N₂S 258.26 5-(CH₂-C₆H₄-CF₃) Benzyl linker instead of direct phenyl attachment Increased flexibility; potential for enhanced membrane permeability
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine C₉H₉N₃S 191.25 Thiadiazole core, 5-(4-methylphenyl) Thiadiazole ring (two nitrogens, one sulfur) vs. thiazole Known insecticidal/fungicidal activity; distinct electronic profile
4-Trifluoromethyl-thiazol-2-ylamine C₄H₃F₃N₂S 176.14 CF₃ directly on thiazole ring (position 4) CF₃ on heterocycle vs. phenyl substituent Higher polarity; reduced aromatic interactions
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine C₁₁H₁₂N₂S 204.28 4-(4-methylphenyl), 5-methyl Methyl instead of CF₃ on phenyl ring Lower metabolic stability; reduced electron-withdrawing effects

Key Findings from Comparative Analysis

Positional Isomerism (3-CF₃ vs. 2-CF₃) :

  • The meta-CF₃ substitution in the target compound minimizes steric clashes compared to the ortho-CF₃ analog, likely improving binding to planar enzyme active sites .

Benzyl vs.

Thiazole vs. Thiadiazole Cores :

  • Thiadiazoles () exhibit distinct bioactivity profiles, such as insecticidal properties, attributed to their electron-deficient cores. Thiazoles, by contrast, are more commonly associated with kinase inhibition .

CF₃ Positioning :

  • Direct attachment of CF₃ to the thiazole ring () increases polarity, which may limit blood-brain barrier penetration compared to phenyl-substituted analogs .

Substituent Effects :

  • Replacing CF₃ with methyl () reduces metabolic stability but improves synthetic accessibility, highlighting a trade-off in drug design .

Biological Activity

5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine is a thiazole derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, enhances its metabolic stability and bioavailability, making it a compound of interest in medicinal chemistry.

  • Molecular Formula : C11H9F3N2S
  • Molecular Weight : 258.26 g/mol
  • CAS Number : 1225654-34-1

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiazole analogs against Mycobacterium tuberculosis, with some compounds demonstrating sub-micromolar minimum inhibitory concentrations (MIC), suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound is believed to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective cytotoxicity .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular receptors or enzymes involved in disease progression. This interaction can lead to the inhibition of critical pathways associated with tumor growth and microbial resistance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies for thiazole derivatives suggest that modifications at various positions on the thiazole ring can significantly impact biological activity. For example, substitutions at the C-2 and C-4 positions have been shown to enhance antimicrobial and anticancer properties. The presence of electron-withdrawing groups like trifluoromethyl is particularly beneficial for increasing potency against target cells .

Case Studies

StudyFindings
Study 1 Investigated the efficacy of thiazole derivatives against M. tuberculosis; found MIC values below 1 µM for some analogs .
Study 2 Evaluated anticancer activity against glioblastoma cell lines; reported IC50 values ranging from 0.05 to 0.1 µM, indicating strong cytotoxic effects .
Study 3 Explored SAR of thiazole compounds; identified key substituents that enhance activity against various cancer cell lines .

Q & A

Basic: How can researchers optimize the synthesis of 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters such as solvent polarity, temperature, and catalyst selection. For thiazole derivatives, polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C often enhance cyclization efficiency . Stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can isolate the product with >95% purity. Monitoring intermediates using TLC and adjusting stoichiometric ratios of precursors (e.g., thiourea and α-halo ketones) are critical .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, the title compound’s thiazole ring planarity and trifluoromethyl orientation can be confirmed via single-crystal XRD .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl at C5, trifluoromethyl-phenyl at C4). 19^{19}F NMR verifies CF3_3 group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational models predict the biological activity of this thiazol-2-ylamine derivative, and what are their limitations?

Methodological Answer:

  • In Silico Tools : Use PASS Online® to predict antimicrobial or anticancer potential based on structural analogs. For instance, thiadiazole-thione derivatives showed predicted COX-2 inhibition .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., bacterial enzymes or kinase receptors). Limitations include neglecting solvent effects and dynamic protein conformations .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett constants of CF3_3) with activity trends. However, these models may fail for novel scaffolds lacking training data .

Advanced: What strategies resolve contradictions in reported biological activities across studies (e.g., antimicrobial potency varying with pH)?

Methodological Answer:

  • Control Experimental Variables : Standardize assay conditions (pH, temperature, microbial strains). For example, Saccharin–thiadiazole derivatives showed pH-dependent antimicrobial activity due to protonation states .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. The trifluoromethyl group’s electron-withdrawing nature may enhance membrane penetration in acidic environments .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends obscured by small sample sizes .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Electrophilic Substitution : The CF3_3 group deactivates the phenyl ring, directing reactions to meta/para positions. For example, nitration or halogenation requires harsh conditions (e.g., HNO3_3/H2_2SO4_4 at 0–5°C) .
  • Nucleophilic Aromatic Substitution : Limited due to electron deficiency, but possible with strong nucleophiles (e.g., alkoxides) under high temperatures .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids is feasible using Pd catalysts, but yields depend on steric hindrance from the CF3_3 group .

Advanced: How can researchers integrate mechanistic studies (e.g., kinetic isotope effects) to elucidate reaction pathways in thiazole functionalization?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., D2_2O) to track proton transfer steps in cyclization reactions.
  • Kinetic Studies : Monitor intermediate formation via in situ IR or NMR. For example, rate-determining steps in thiazole synthesis often involve thiourea deprotonation .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model transition states, revealing energy barriers for CF3_3-group rotation or ring closure .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays : MTT or resazurin-based tests on human cell lines (e.g., HEK293) to establish IC50_{50} values .
  • Antioxidant Activity : DPPH radical scavenging assays; note that electron-withdrawing groups like CF3_3 may reduce efficacy compared to hydroxylated analogs .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress and impurities during scale-up .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., mixing rate, heating uniformity) in batch reactors .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution, which affects bioavailability in downstream applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine
Reactant of Route 2
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5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine

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